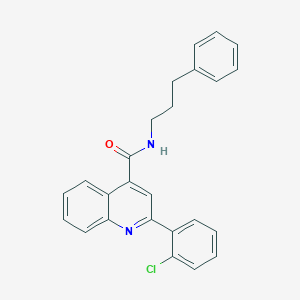![molecular formula C17H17N3O4S B334309 4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B334309.png)
4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethyl-5-methylthiophene-3-carboxylic acid with 3-(3-nitrophenyl)prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Conversion to amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of kinases or other signaling molecules, thereby modulating cellular pathways involved in inflammation or cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: An intermediate in the synthesis of therapeutic agents.
2-substituted thiophene derivatives: Known for their anti-inflammatory and antimicrobial properties.
Uniqueness
4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of an ethyl and methyl group on the thiophene ring, along with the nitrophenyl and carboxamide functionalities, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H17N3O4S |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
4-ethyl-5-methyl-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H17N3O4S/c1-3-13-10(2)25-17(15(13)16(18)22)19-14(21)8-7-11-5-4-6-12(9-11)20(23)24/h4-9H,3H2,1-2H3,(H2,18,22)(H,19,21)/b8-7+ |
Clave InChI |
HSFQTTAZVCKRFZ-BQYQJAHWSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
SMILES isomérico |
CCC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
SMILES canónico |
CCC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,3-dihydro-1,4-benzodioxin-6-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B334231.png)
![Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B334232.png)

![Isopropyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B334236.png)





![Isopropyl 5-[(diethylamino)carbonyl]-2-({4-nitro-3-methylbenzoyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B334244.png)

